Product packaging for 1-(1-Butenyl)pyrrolidine(Cat. No.:CAS No. 13937-89-8)

1-(1-Butenyl)pyrrolidine

Cat. No.: B077255
CAS No.: 13937-89-8
M. Wt: 125.21 g/mol
InChI Key: GQCQSPFOXSSUEG-ZZXKWVIFSA-N
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Description

1-(1-Butenyl)pyrrolidine is a versatile chemical intermediate of significant interest in synthetic organic chemistry and medicinal chemistry research. This compound features a pyrrolidine ring, a common nitrogen-containing saturated heterocycle, linked to a butenyl chain, which introduces a site of unsaturation ideal for further functionalization. Its primary research value lies in its role as a key precursor or building block in the synthesis of more complex molecules, particularly alkaloids and other pharmacologically active nitrogen heterocycles. Researchers utilize this compound in cyclization reactions, such as intramolecular aza-Michael additions or as a dipolarophile in cycloaddition chemistry, to construct intricate polycyclic frameworks. The mechanism of action for this compound is fundamentally rooted in its bifunctional structure; the nucleophilic nitrogen of the pyrrolidine can participate in alkylation or condensation reactions, while the electron-deficient alkene moiety can act as a Michael acceptor. This dual reactivity makes it a powerful tool for constructing novel molecular architectures, probing reaction mechanisms, and developing new synthetic methodologies. It is an essential reagent for chemists exploring structure-activity relationships (SAR) in the development of new therapeutic agents and functional materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15N B077255 1-(1-Butenyl)pyrrolidine CAS No. 13937-89-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13937-89-8

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

1-[(E)-but-1-enyl]pyrrolidine

InChI

InChI=1S/C8H15N/c1-2-3-6-9-7-4-5-8-9/h3,6H,2,4-5,7-8H2,1H3/b6-3+

InChI Key

GQCQSPFOXSSUEG-ZZXKWVIFSA-N

SMILES

CCC=CN1CCCC1

Isomeric SMILES

CC/C=C/N1CCCC1

Canonical SMILES

CCC=CN1CCCC1

Other CAS No.

13937-89-8

Synonyms

1-(1-Butenyl)pyrrolidine

Origin of Product

United States

Reactivity and Chemical Transformations of 1 1 Butenyl Pyrrolidine in Organic Synthesis

Nucleophilic Behavior and Enolate Equivalency of 1-(1-Butenyl)pyrrolidine

The reactivity of this compound stems from its electronic structure, which is analogous to that of an enolate ion. libretexts.orgopenstax.org The lone pair of electrons on the nitrogen atom can be delocalized into the carbon-carbon double bond, creating a resonance structure with a negative charge on the α-carbon. libretexts.orgmasterorganicchemistry.com This resonance stabilization enhances the nucleophilicity of the α-carbon, allowing it to react with a variety of electrophiles. libretexts.orgopenstax.org

This behavior makes enamines like this compound effective enolate equivalents. libretexts.orgopenstax.org While ketones can be directly deprotonated to form enolates, this often requires strong bases and can lead to side reactions. chemistryscore.com The use of an enamine provides a milder and more selective method for achieving the same synthetic transformations. chemistryscore.comlibretexts.org The general reactivity of pyrrolidine (B122466) as a nucleophile has been studied, providing a basis for understanding the behavior of its derivatives. researchgate.netacs.org

Table 1: Comparison of Enamines and Enolates
FeatureEnamine (e.g., this compound)Enolate
Formation Reaction of a ketone/aldehyde with a secondary amine chemistryscore.comlibretexts.orgDeprotonation of a ketone/aldehyde at the α-carbon chemistryscore.com
Nucleophilicity Highly nucleophilic at the α-carbon libretexts.orgmasterorganicchemistry.comNucleophilic at the α-carbon
Reaction Conditions Typically mild masterorganicchemistry.comOften requires strong bases chemistryscore.com
Selectivity Generally provides good selectivity rug.nlCan lead to mixtures of products

Carbon-Carbon Bond Forming Reactions

The nucleophilic nature of this compound enables its participation in a variety of carbon-carbon bond-forming reactions, which are fundamental in organic synthesis.

A cornerstone of enamine chemistry is the Stork enamine reaction, a Michael-type addition where the enamine acts as the nucleophile. libretexts.orgopenstax.orgucla.edu In this reaction, this compound can add to α,β-unsaturated carbonyl compounds, a process also known as conjugate addition. vaia.commasterorganicchemistry.com The reaction proceeds through the attack of the nucleophilic α-carbon of the enamine on the β-carbon of the Michael acceptor. libretexts.orgopenstax.org Subsequent hydrolysis of the resulting iminium salt regenerates the carbonyl group, yielding a 1,5-dicarbonyl compound. libretexts.orgopenstax.orgucla.edu This powerful reaction allows for the formation of a new carbon-carbon bond at the α-position of the original carbonyl compound. chemistryscore.comlibretexts.org The use of enamines in Michael additions provides a valuable alternative to using enolates directly. masterorganicchemistry.comyoutube.com

Similar to alkylation, this compound can undergo acylation reactions. When treated with acyl halides or acid anhydrides, the enamine attacks the electrophilic carbonyl carbon of the acylating agent. chemistryscore.com This leads to the formation of an acylated enamine intermediate, which upon hydrolysis, yields a β-dicarbonyl compound. The Stork enamine acylation provides a reliable method for the synthesis of these important structural motifs. chemistryscore.com

Enamines can also participate in aldol-type condensation reactions. vulcanchem.com In a process analogous to the classic aldol (B89426) reaction, the enamine acts as the nucleophilic component, attacking the carbonyl group of an aldehyde or ketone. wikipedia.orgpressbooks.pubmasterorganicchemistry.com This reaction forms a β-hydroxy iminium ion, which upon hydrolysis, yields a β-hydroxy ketone or aldehyde, the characteristic product of an aldol addition. pressbooks.pubmasterorganicchemistry.com Subsequent dehydration can lead to the formation of an α,β-unsaturated carbonyl compound. pressbooks.pubmagritek.com This enamine-mediated aldol reaction expands the synthetic utility of enamines in constructing complex organic molecules. derpharmachemica.com

Table 2: Carbon-Carbon Bond Forming Reactions of this compound
Reaction TypeElectrophileKey IntermediateFinal Product (after hydrolysis)
Michael Addition α,β-Unsaturated CarbonylIminium Salt libretexts.org1,5-Dicarbonyl Compound libretexts.orgucla.edu
Alkylation Alkyl HalideAlkylated Enamine chemistryscore.comα-Alkylated Carbonyl chemistryscore.com
Acylation Acyl Halide/AnhydrideAcylated Enamine chemistryscore.comβ-Dicarbonyl Compound
Aldol-Type Condensation Aldehyde/Ketoneβ-Hydroxy Iminium Ionβ-Hydroxy Carbonyl pressbooks.pub

Cycloaddition Reactions and Heterocycle Formation

The reactivity of this compound extends to cycloaddition reactions, leading to the formation of cyclic structures, including heterocycles. Enamines can participate as the 2π-electron component in [2+2] and [4+2] cycloaddition reactions.

Furthermore, the reaction of enamines with certain reagents can lead to the formation of various heterocyclic compounds. thermofisher.com For instance, reactions of this compound with pyrrole (B145914) derivatives under specific conditions can yield pyrrolizine compounds through a cycloaddition pathway involving an azafulvene intermediate. oup.com The synthesis of pyrrolidine-containing polycyclic compounds can also be achieved through [3+2] cycloaddition reactions. nih.govresearchgate.netresearchgate.net The formation of heterocyclic structures is a significant area of organic synthesis, with applications in medicinal chemistry and materials science. nih.gov

Formation of Pyrrolizine Compounds

Pyrrolizine alkaloids and their derivatives are a class of natural products with a characteristic bicyclic core. The synthesis of these compounds often involves the construction of the pyrrolizine ring system from acyclic or monocyclic precursors. While direct evidence for the use of this compound in the synthesis of pyrrolizine compounds is not extensively detailed in the provided results, the closely related compound, N-(1-butenyl)-2-pyrrolidone, serves as a key precursor in the synthesis of myosmine, which contains a pyrrolidine ring fused to a pyridine (B92270) ring. This synthesis proceeds through the reaction of N-(1-butenyl)-2-pyrrolidone with a nicotinic acid ester, followed by decarboxylation and cyclization. google.comgoogle.com This suggests a plausible pathway for the construction of pyrrolizine-like structures.

Cycloaddition with Carbene Equivalents

Enamines, including those based on pyrrolidine, are known to undergo cycloaddition reactions with various reactive intermediates. researchgate.netrsc.orgbeilstein-journals.org The reaction of enamines with carbene equivalents can lead to the formation of cyclopropane (B1198618) rings. While specific examples detailing the reaction of this compound with carbene equivalents are not explicitly provided, the general reactivity of enamines suggests that such a reaction would likely proceed to form a cyclopropyl-substituted pyrrolidine. These cycloadducts can then serve as versatile intermediates for further transformations. nih.gov

Synthesis of Polycyclic Azacycloalkanes

The pyrrolidine scaffold is a fundamental component of many polycyclic nitrogen-containing compounds, known as azacycloalkanes. nih.govresearchgate.net The intramolecular Diels-Alder reaction of 2-azadienes derived from pyrrolidine provides a powerful method for constructing complex polycyclic systems. nih.gov Additionally, the reaction of quinolinium salts with electron-poor alkenes, which can be considered a formal [3+2] cycloaddition, leads to the formation of pyrroloquinoline derivatives. beilstein-journals.org Furthermore, the thermolysis of 5-azidoallenes bearing appropriate substituents can furnish tricyclic and bicyclic pyrrolidine products. nih.gov These examples highlight the utility of pyrrolidine derivatives in the stereoselective synthesis of intricate polycyclic frameworks.

Oxidative Transformations of Pyrrolidine-Based Enamines

Oxidative reactions of pyrrolidine-based enamines provide a direct route to functionalized products and are a cornerstone of modern synthetic chemistry.

Oxidative Coupling Reactions

The oxidative coupling of enamines is a valuable method for carbon-carbon bond formation. thieme-connect.com Pyrrolidine-based enamines can undergo oxidative cross-coupling with enol silanes when treated with ceric ammonium (B1175870) nitrate. wikipedia.org Copper(II)-promoted oxidative coupling of enamines with styrenes has also been reported, leading to the formation of functionalized pyrrolidines. thieme-connect.com These reactions typically proceed through a single-electron oxidation of the enamine to generate a radical cation, which then reacts with the coupling partner. thieme-connect.com

Reactants Catalyst/Reagent Product Type Reference
Enamine and Enol SilaneCeric Ammonium NitrateCross-coupled product wikipedia.org
Enamine and StyreneCopper(II)Functionalized pyrrolidine thieme-connect.com

Oxidative Cleavage and Ring-Opening Processes

The oxidative cleavage of the C-N bond in pyrrolidines has emerged as a powerful strategy for synthesizing structurally diverse molecules. researchgate.netresearchgate.net This process often involves the oxidation of the nitrogen atom to form an iminium ion intermediate, which can then be trapped by nucleophiles or undergo further transformations. researchgate.netresearchgate.net Recent developments have focused on metal-free, visible-light-induced oxidative cleavage and reductive cleavage methods. bohrium.comacs.orgchemrxiv.org For instance, the combination of a Lewis acid and photoredox catalysis can effectively cleave the C-N bond in N-benzoyl pyrrolidines. acs.org

Reaction Type Key Features Reference
Oxidative C-N CleavageForms iminium ion intermediate researchgate.netresearchgate.net
Reductive C-N CleavageUtilizes Lewis acid and photoredox catalysis acs.orgchemrxiv.org

Ring Contraction and Expansion Strategies

Skeletal remodeling of the pyrrolidine ring through contraction and expansion reactions offers a versatile approach to synthesizing a variety of carbocycles and other heterocyclic systems. rsc.orgresearchgate.net

Ring contraction of pyrrolidines to form cyclobutanes can be achieved through the generation of a 1,1-diazene intermediate, which upon nitrogen extrusion, produces a 1,4-diradical that collapses to the cyclobutane (B1203170) product. rsc.orgnih.gov This method has been applied to the stereoselective synthesis of functionalized cyclobutanes. nih.gov

Conversely, ring expansion of pyrrolidine derivatives can be induced by reagents like diethylaminosulfur trifluoride (DAST). arkat-usa.org This transformation is thought to proceed through an aziridinium (B1262131) intermediate, leading to the formation of larger ring systems. arkat-usa.org The outcome of these reactions is often dependent on the substitution pattern of the starting pyrrolidine. arkat-usa.org

Transformation Key Intermediate/Reagent Product Reference
Ring Contraction1,1-DiazeneCyclobutane rsc.orgnih.gov
Ring ExpansionDiethylaminosulfur trifluoride (DAST)Larger heterocycles arkat-usa.org

Stereoselective Synthesis of Cyclobutanes from Pyrrolidine Derivatives

A significant transformation involving pyrrolidine derivatives is their stereoselective conversion into multisubstituted cyclobutanes. Research has demonstrated a novel and highly stereoselective method for synthesizing cyclobutane derivatives from readily available pyrrolidines through a ring contraction process. nih.govnih.gov This method utilizes iodonitrene chemistry, where an in-situ generated iodonitrene species reacts with the pyrrolidine. nih.gov

The proposed mechanism involves an electrophilic amination of the pyrrolidine to form a reactive 1,1-diazene intermediate. nih.gov This intermediate then undergoes nitrogen extrusion to generate a 1,4-biradical, which rapidly cyclizes to form the C-C bond of the cyclobutane ring. nih.gov A key advantage of this method is its stereospecificity; the stereochemistry of the starting pyrrolidine is transferred to the cyclobutane product without loss of configuration. researchgate.net

The reaction demonstrates broad applicability with various substituted pyrrolidines. For instance, pyrrolidines with both electron-donating and electron-withdrawing aryl groups at the α-position successfully yield the corresponding cyclobutanes in moderate to high yields. nih.gov

Table 1: Synthesis of Cyclobutanes from Various Pyrrolidine Derivatives nih.gov

Starting Pyrrolidine (α-substituent) Product Yield (%)
4-Methoxyphenyl 4-Methoxyphenyl-substituted cyclobutane 57
4-(Trifluoromethyl)phenyl 4-(Trifluoromethyl)phenyl-substituted cyclobutane 88
2-Naphthyl 2-Naphthyl-substituted cyclobutane 73
2-Thienyl 2-Thienyl-substituted cyclobutane 60
Cyclohexyl Cyclohexyl-substituted cyclobutane 42

This table showcases the versatility of the ring contraction method across a range of substituted pyrrolidines, highlighting the reaction yields.

This synthetic route has been successfully applied to the formal synthesis of piperarborenine B, a cytotoxic natural product containing a complex cyclobutane core, underscoring the method's utility in constructing biologically active molecules. nih.govnih.gov

Functional Group Interconversions via Ring Transformations

The pyrrolidine ring is not merely a static component but can be dynamically transformed into other cyclic systems, enabling novel functional group interconversions. These skeletal remodeling processes are powerful tools in organic synthesis for creating diverse molecular frameworks. researchgate.net

One prominent example is the ring expansion of pyrrolidine derivatives into piperidines. Studies on α-hydroxyphosphonates derived from proline (which features a pyrrolidine ring) have shown that treatment with deoxyfluorinating reagents like diethylaminosulfur trifluoride (DAST) can induce a ring expansion. nih.govrsc.org The reaction proceeds through the formation of an aziridinium ion intermediate, which is subsequently opened by a fluoride (B91410) ion to yield a fluorinated piperidine (B6355638) phosphonate. nih.gov The choice of protecting group on the pyrrolidine nitrogen (e.g., N-Cbz or N-Boc) and the specific fluorinating agent can influence the reaction's outcome, sometimes leading to the formation of oxazolidine-2-ones as byproducts. nih.govamanote.com

Table 2: Ring Transformation of Proline Derivatives nih.gov

Starting Material Reagent Major Product
N-Cbz-prolinol derivative DAST Fluorinated piperidine phosphonate
N-Boc-prolinol derivative Deoxofluor Fluorinated piperidine phosphonate
N-Bn-prolinol derivative DAST β-Fluoropiperidine-α-phosphonates

This table illustrates the ring expansion of different N-protected proline derivatives into piperidine structures using various deoxyfluorinating reagents.

Beyond ring expansion, other "skeletal remodeling" strategies for pyrrolidines have been developed. For example, under photoredox catalysis conditions combined with a Lewis acid, N-benzoyl pyrrolidines can undergo reductive C-N bond cleavage. researchgate.net This allows for the transformation of the cyclic amine into other valuable structures, such as γ-lactones and tetrahydrofurans, demonstrating the versatility of the pyrrolidine ring as a synthetic precursor. researchgate.net

Mechanistic Investigations of 1 1 Butenyl Pyrrolidine Transformations

Detailed Reaction Mechanisms of Enamine Formation and Hydrolysis

The formation of 1-(1-butenyl)pyrrolidine, an enamine, proceeds through the reaction of a secondary amine, pyrrolidine (B122466), with an aldehyde or ketone, in this case, butanal. The mechanism commences with the nucleophilic attack of the pyrrolidine nitrogen on the electrophilic carbonyl carbon of butanal. This initial step leads to the formation of a zwitterionic tetrahedral intermediate.

A subsequent proton transfer from the nitrogen to the oxygen atom results in a carbinolamine intermediate. Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, forming a good leaving group, water. The elimination of water is driven by the lone pair of electrons on the nitrogen, leading to the formation of a resonance-stabilized iminium ion. acs.org The final step involves the deprotonation of the α-carbon, yielding the stable enamine, this compound, and regenerating the acid catalyst.

The hydrolysis of this compound back to pyrrolidine and butanal is essentially the reverse of the formation process. The reaction is initiated by the protonation of the enamine at the β-carbon, which is the most nucleophilic position. This step forms an iminium ion. ub.edu A water molecule then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion to form a carbinolamine after deprotonation of the oxygen. Subsequent protonation of the nitrogen atom allows for the departure of the neutral pyrrolidine molecule, regenerating the protonated carbonyl compound which then loses a proton to give the final butanal product. The relative stability of iminium ions to hydrolysis can be computationally examined. ub.edu

Elucidation of Nucleophilic Addition Pathways

Enamines, such as this compound, are effective nucleophiles due to the electron-donating nature of the nitrogen atom, which increases the electron density of the double bond. The β-carbon of the enamine is the primary site of nucleophilic attack. Nucleophilic addition reactions of enamines are a cornerstone of their synthetic utility. masterorganicchemistry.comlibretexts.org

For instance, in a reaction with an alkyl halide, the β-carbon of this compound would attack the electrophilic carbon of the alkyl halide, displacing the halide and forming an iminium halide salt. Subsequent hydrolysis would yield a 2-alkylbutanal. The reactivity of the enamine is influenced by both steric and electronic factors. libretexts.orgunizin.org

Mechanistic Models for Cyclization Reactions

Iminium ions are key intermediates in many reactions involving enamines, including cyclization reactions. acs.orgub.edu These charged species are formed either during the formation of the enamine from a carbonyl compound and a secondary amine or by the protonation or alkylation of the enamine itself. ub.edu The electrophilicity of the iminium ion carbon makes it susceptible to attack by nucleophiles.

In the context of cyclization, an intramolecular nucleophile can attack the iminium ion. For example, if the carbon chain of the butenyl group or a substituent on the pyrrolidine ring contained a nucleophilic moiety, an intramolecular cyclization could occur. The formation of the iminium ion activates the molecule for such intramolecular transformations. Computational studies can be employed to assess the relative stability and reactivity of different iminium ion intermediates. ub.edu The use of secondary amine catalysts to form iminium ions is a well-established strategy in asymmetric catalysis. acs.org

Radical intermediates play a significant role in certain transformations of the pyrrolidine ring. nih.gov One notable example is the Hofmann-Löffler-Freytag reaction, which is a method for synthesizing pyrrolidines. libretexts.org This reaction involves the generation of a nitrogen-centered radical from an N-haloamine precursor, typically through homolytic cleavage of the nitrogen-halogen bond induced by heat or light. libretexts.org

This nitrogen radical can then undergo an intramolecular hydrogen atom transfer (HAT), usually from the δ-carbon, through a six-membered ring transition state. This HAT step generates a more stable carbon-centered radical. libretexts.org The carbon radical can then be trapped by a halogen atom, and subsequent intramolecular nucleophilic substitution leads to the formation of the pyrrolidine ring. libretexts.org While not a direct transformation of this compound itself, this illustrates a key mechanistic pathway involving radical intermediates for forming and modifying the pyrrolidine ring structure. Modern protocols often utilize photoredox catalysis to generate the necessary radical intermediates. organic-chemistry.org

Stereochemical Control and Selectivity in Enamine Reactions

Stereochemical control is a crucial aspect of enamine chemistry, allowing for the synthesis of chiral molecules with high selectivity. The stereochemistry of the enamine itself can influence the outcome of subsequent reactions. For this compound, the double bond can exist as either the (E) or (Z) isomer, and the geometry of the starting enamine can dictate the stereochemistry of the product.

In nucleophilic addition reactions, the approach of the electrophile to the enamine can be directed by the steric bulk of the pyrrolidine ring and any substituents present. This can lead to diastereoselective formation of the new stereocenter. For example, in palladium-catalyzed aminoarylation reactions for the synthesis of substituted pyrrolidines, the stereochemical outcome is controlled by the substrate during the syn-aminopalladation step. nih.gov

Furthermore, the use of chiral auxiliaries or catalysts can induce enantioselectivity. In organocatalysis, chiral secondary amines are often used to form chiral enamines in situ. These chiral enamines then react with electrophiles, with the chiral amine directing the facial selectivity of the attack, leading to the formation of an enantiomerically enriched product after hydrolysis of the resulting iminium ion. The stereochemical outcome of electrophilic addition reactions on related systems has been shown to be influenced by factors such as torsional steering. researchgate.net

Advanced Analytical and Spectroscopic Methodologies in 1 1 Butenyl Pyrrolidine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 1-(1-butenyl)pyrrolidine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each hydrogen and carbon atom within the molecule.

Proton (¹H) NMR spectroscopy reveals the connectivity of hydrogen atoms in this compound by analyzing chemical shifts, signal multiplicities (splitting patterns), and coupling constants. The spectrum is a composite of signals arising from the pyrrolidine (B122466) ring and the 1-butenyl side chain.

The protons on the pyrrolidine ring typically appear as multiplets in the aliphatic region of the spectrum. The protons alpha to the nitrogen atom (at the C2 and C5 positions) are shifted downfield compared to the beta protons (C3 and C4) due to the electron-withdrawing effect of the nitrogen. The butenyl group gives rise to characteristic signals in the olefinic and aliphatic regions. The vinyl protons show distinct chemical shifts and coupling patterns that can confirm the (E/Z) stereochemistry of the double bond. The ethyl group attached to the double bond presents a classic quartet and triplet pattern.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

Atom Position Chemical Shift (δ, ppm) (Predicted) Multiplicity Coupling Constant (J, Hz) (Predicted)
H-1' (vinyl) 4.0 - 4.5 Doublet of Triplets ~8.0, 1.5
H-2' (vinyl) 5.5 - 6.0 Doublet of Triplets ~8.0, 7.0
H-3' (allyl) 1.9 - 2.2 Multiplet (Quintet) ~7.0
H-4' (methyl) 0.9 - 1.1 Triplet ~7.0
H-2, H-5 (pyrrolidine) 2.8 - 3.2 Triplet or Multiplet ~6.5

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary based on solvent and other conditions.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each chemically distinct carbon atom produces a single peak, and its chemical shift is indicative of its electronic environment.

In this compound, the two olefinic carbons of the butenyl group are readily identified by their characteristic downfield shifts. The carbon atom directly bonded to the nitrogen (C-1') appears at a significantly different chemical shift than the other vinyl carbon (C-2'). The carbons of the pyrrolidine ring appear in the aliphatic region, with the carbons adjacent to the nitrogen (C-2, C-5) being deshielded relative to the C-3 and C-4 carbons. nih.gov

Table 2: ¹³C NMR Chemical Shift Assignments for this compound

Atom Position Chemical Shift (δ, ppm) (Predicted)
C-1' (vinyl) 130 - 140
C-2' (vinyl) 95 - 105
C-3' (allyl) 20 - 25
C-4' (methyl) 10 - 15
C-2, C-5 (pyrrolidine) 45 - 55

Note: Data derived from typical values for enamines and heterocyclic compounds. nih.gov

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra and for definitively establishing the molecule's complete structure. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. oxinst.com For this compound, COSY spectra would show cross-peaks connecting the vinyl protons (H-1' and H-2'), the H-2' proton with the adjacent methylene (B1212753) protons (H-3'), and the H-3' protons with the terminal methyl protons (H-4'). Within the pyrrolidine ring, correlations between H-2/H-3 and H-3/H-4 would be observed, confirming the ring structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. wikipedia.org An HSQC spectrum would definitively link the proton assignments in Table 1 to the carbon assignments in Table 2, for example, by showing a cross-peak between the proton signal at δ 4.0-4.5 ppm and the carbon signal at δ 130-140 ppm, confirming their assignment as H-1' and C-1', respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly powerful for connecting different fragments of the molecule. In this case, an HMBC experiment would show a crucial cross-peak between the protons on the pyrrolidine ring alpha to the nitrogen (H-2, H-5) and the vinyl carbon C-1', providing unequivocal evidence for the connection between the pyrrolidine ring and the butenyl chain via the nitrogen atom.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). rdd.edu.iq For this compound, MS confirms the molecular formula C₈H₁₅N, corresponding to a molecular weight of approximately 125.21 g/mol . nih.gov High-Resolution Mass Spectrometry (HRMS) can provide the exact mass, allowing for the unambiguous determination of the elemental formula.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for analyzing volatile compounds like this compound. researchgate.net The sample is first vaporized and separated from other components in the GC column, after which it enters the mass spectrometer, where it is ionized and fragmented.

The resulting mass spectrum displays the molecular ion peak and a series of fragment ion peaks. The fragmentation pattern is a unique fingerprint of the molecule and provides valuable structural information. For this compound, the molecular ion peak [M]⁺ is observed at m/z 125. nih.gov A prominent fragment is often seen at m/z 110, which corresponds to the loss of a methyl group ([M-15]⁺), a common fragmentation pathway. nih.gov

Table 3: Key Ions in the Mass Spectrum of this compound

m/z Value Ion Identity Description
125 [C₈H₁₅N]⁺ Molecular Ion (M⁺)

Source: Data from NIST Mass Spectrometry Data Center. nih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features.

The most diagnostic peak for this enamine is the C=C stretching vibration, which typically appears in the 1650-1600 cm⁻¹ region. The C-N stretching vibration is also observable. The spectrum is also characterized by various C-H stretching and bending vibrations. The aliphatic C-H stretching from the pyrrolidine ring and the ethyl group of the butenyl chain appears just below 3000 cm⁻¹, while the vinylic C-H stretch is found just above 3000 cm⁻¹. dtic.mil

Table 4: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) (Predicted) Vibration Type Functional Group
3100 - 3000 C-H Stretch Vinylic C-H
2980 - 2850 C-H Stretch Aliphatic C-H (CH₂, CH₃)
1650 - 1600 C=C Stretch Alkene (Enamine)
1470 - 1430 C-H Bend CH₂ Scissoring
1380 - 1370 C-H Bend CH₃ Symmetric Bend

X-ray Diffraction (XRD) for Solid-State Structure Determination

As of the current body of scientific literature, detailed crystallographic data for this compound obtained through single-crystal X-ray diffraction (XRD) analysis is not publicly available. Consequently, information regarding its solid-state structure, including unit cell dimensions, space group, and precise atomic coordinates, remains to be determined. The generation of such data would require the successful growth of a single crystal of sufficient quality and subsequent analysis by XRD, which would provide definitive insights into the molecule's three-dimensional arrangement in the solid state.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental to the isolation, purification, and purity assessment of this compound, ensuring the quality of the compound for subsequent use. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are pivotal techniques in this regard.

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), serves as a powerful tool for the analysis of volatile compounds like this compound. The National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center provides mass spectral data for this compound, which is crucial for its identification. nih.gov The mass spectrum is characterized by specific mass-to-charge (m/z) ratios that act as a molecular fingerprint.

Table 1: Key GC-MS Spectral Data for this compound nih.gov

Parameter Value
NIST Number 2423
Top Peak (m/z) 110
Second Highest Peak (m/z) 125
Third Highest Peak (m/z) Not specified

Data sourced from the NIST Mass Spectrometry Data Center.

High-performance liquid chromatography (HPLC) is another essential technique for the purity assessment of enamines and related compounds. While specific HPLC methods for this compound are not extensively detailed in the literature, general principles for the separation of amines can be applied. Reversed-phase HPLC, often utilizing C18 columns with a mobile phase consisting of a gradient of acetonitrile (B52724) and water, is a common approach for compounds with moderate polarity. chromatographyonline.com The separation is based on the differential partitioning of the analyte between the stationary phase and the mobile phase.

Theoretical and Computational Chemistry Studies of 1 1 Butenyl Pyrrolidine and Its Reactivity

Quantum Mechanical Calculations on Electronic Structure and Reactivity

Quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of enamines. For 1-(1-butenyl)pyrrolidine, these calculations reveal how the interaction between the nitrogen lone pair and the carbon-carbon double bond dictates its reactivity.

The key feature of an enamine's electronic structure is the pπ-conjugation, which involves the lone pair on the nitrogen atom and the π-system of the double bond. This conjugation raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule a better electron donor. The HOMO is typically localized on the β-carbon and the nitrogen atom, indicating that these are the primary sites for nucleophilic attack. The Lowest Unoccupied Molecular Orbital (LUMO) is generally centered on the β-carbon, making it susceptible to attack by electrophiles.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity. irjweb.com A smaller gap suggests that the molecule is more polarizable and reactive. DFT calculations can precisely quantify this gap, along with other reactivity descriptors.

Table 1: Calculated Electronic Properties of a Model Pyrrolidine (B122466) Enamine

ParameterCalculated Value (Illustrative)Implication
HOMO Energy-5.5 eVHigh energy, indicating strong nucleophilicity.
LUMO Energy+1.2 eVRelatively low energy, susceptible to electrophilic attack.
HOMO-LUMO Gap6.7 eVIndicates high reactivity compared to parent alkenes or amines.
Calculated Charge on β-Carbon-0.45 eSignificant negative charge, confirming it as the primary nucleophilic center.
Calculated Charge on Nitrogen-0.25 eNegative charge, but C-alkylation is often favored over N-alkylation.

These calculations confirm that the β-carbon of the enamine is the most nucleophilic site, which is a cornerstone of its synthetic utility in reactions like the Stork enamine alkylation. mychemblog.com

Computational Modeling of Reaction Pathways and Transition States

Computational modeling allows for the detailed exploration of reaction mechanisms involving this compound. By mapping the potential energy surface (PES) for a given reaction, chemists can identify intermediates, transition states, and determine the activation energies that govern reaction rates.

For instance, in the reaction of a pyrrolidine enamine with an electrophile like a nitroalkene, DFT calculations have shown that the mechanism can proceed through a stepwise pathway involving a zwitterionic intermediate or a concerted pathway leading to a cyclobutane (B1203170) intermediate. ub.edunih.gov The calculations can determine the relative energy barriers for these competing pathways.

Transition state theory combined with computational chemistry is used to locate the geometry of the transition state—the highest energy point along the reaction coordinate. Analysis of the transition state structure provides insights into the factors controlling the reaction's feasibility and selectivity. For example, modeling the transition state of an enamine alkylation can reveal the optimal geometry for the approach of the electrophile to the enamine's β-carbon.

A computational study on the reaction of a 3-pyrroline-2-one (B142641) derivative with an amine to form an enamine product demonstrated that the reaction favorably follows the pathway with the lowest activation energy (ΔG#), highlighting how kinetic selectivity can be more significant than thermodynamic stability in determining the major product. beilstein-journals.org

Table 2: Illustrative Calculated Activation Energies for Competing Reaction Pathways

ReactionPathwayCalculated Activation Energy (kcal/mol)Conclusion
Alkylation of this compoundC-Alkylation15.2Kinetically favored pathway.
N-Alkylation19.8Higher energy barrier, less favored.
Reaction with NitroalkeneStepwise (Zwitterion)12.5Lower barrier, likely mechanism.
Concerted (Cycloaddition)16.1Kinetically disfavored.

These models are crucial for understanding why certain products are formed and for designing new reactions with desired outcomes.

Prediction of Regioselectivity and Stereoselectivity

A significant application of computational chemistry is the prediction of selectivity in chemical reactions. For enamines like this compound, this includes both regioselectivity (e.g., C- vs. N-alkylation) and stereoselectivity (the preferential formation of one stereoisomer).

Regioselectivity: Enamines are ambident nucleophiles, with reactive centers at both the β-carbon and the nitrogen atom. mdma.ch While C-alkylation is generally preferred to form a new carbon-carbon bond, N-alkylation can occur. Computational models can predict the regiochemical outcome by comparing the activation energies for the two competing pathways. The transition state leading to the C-alkylated product is typically lower in energy, explaining the common experimental observation.

Stereoselectivity: The stereochemical outcome of enamine reactions is often controlled by the enamine's conformation. Pyrrolidine enamines can exist as s-trans or s-cis conformers, referring to the arrangement around the C-N single bond. The energy difference between these conformers can be small, and both may be present in equilibrium. researchgate.netethz.ch High-level calculations are necessary to accurately predict their relative stabilities. researchgate.netethz.ch The facial selectivity of the attack by an electrophile is determined by the steric hindrance presented by the pyrrolidine ring, which directs the incoming group to the less hindered face. In chiral pyrrolidine enamines, this effect is the basis for asymmetric induction. ub.edunih.gov Computational models can quantify the energy differences between transition states leading to different stereoisomers, allowing for the prediction of enantiomeric excess (ee). ub.edu

Table 3: Factors Influencing Selectivity in Enamine Reactions (Computational Perspective)

Selectivity TypeControlling FactorComputational ApproachPredicted Outcome
Regioselectivity (C- vs. N-Alkylation)Activation Energy BarrierTransition State Energy ComparisonC-alkylation is generally favored due to a lower energy barrier.
DiastereoselectivityEnamine Conformation (s-cis vs. s-trans)Conformational Analysis and TS ModelingThe product ratio depends on the relative stability and reactivity of conformers.
Enantioselectivity (with chiral amines)Steric Shielding by Pyrrolidine SubstituentModeling Electrophile Approach to Enamine FacesAttack occurs on the sterically less hindered face, leading to high ee.

Applications of 1 1 Butenyl Pyrrolidine in Target Oriented Synthesis and Organocatalysis

Synthesis of Biologically Active Compounds and Natural Product Analogs

While direct and extensive examples of the use of 1-(1-butenyl)pyrrolidine in the total synthesis of specific, complex, biologically active natural products are not widely documented in readily available literature, its application can be understood through its role as a Stork enamine. The Stork enamine alkylation, a classic method for the α-alkylation of ketones and aldehydes, provides a powerful strategy for the introduction of alkyl chains, a common feature in many natural products. mychemblog.comlibretexts.org

The general mechanism involves the reaction of the nucleophilic enamine, this compound, with an electrophile, typically an alkyl halide. The resulting iminium salt is then hydrolyzed to yield the alkylated carbonyl compound. This methodology is particularly useful for creating new carbon-carbon bonds at the α-position to a carbonyl group, a key step in the construction of the carbon skeletons of many bioactive molecules. mychemblog.com

For instance, the pyrrolidine (B122466) moiety is a common structural motif in a vast array of alkaloids and pharmaceuticals. researchgate.netnih.gov Synthetic strategies aimed at constructing analogs of these natural products could, in principle, utilize this compound to introduce specific side chains or to build up the carbon framework. The reactivity of the enamine allows for controlled alkylation, which is crucial in multi-step syntheses where selectivity is paramount. Although detailed examples specifically naming this compound are scarce, the principles of enamine chemistry strongly suggest its potential as a reagent in the synthesis of analogs of pyrrolidine-containing alkaloids like monomorine. researchgate.net

Construction of Complex Heterocyclic Scaffolds

The pyrrolidine ring is a fundamental building block in a multitude of heterocyclic compounds, many of which exhibit significant biological activity. researchgate.netnih.gov The reactivity of this compound as an enamine provides a pathway for the construction of more complex, fused, and spirocyclic heterocyclic scaffolds.

One of the key reactions in this context is the [3+2] cycloaddition, where an azomethine ylide, which can be generated from a precursor derived from pyrrolidine, reacts with a dipolarophile to form a five-membered ring. ua.esmdpi.comrsc.org While direct cycloaddition reactions involving this compound itself are not the primary application, its use in Michael additions can be a crucial initial step in a cascade reaction sequence leading to the formation of complex heterocycles. libretexts.org

The nucleophilic character of the β-carbon of the enamine allows it to participate in Michael additions to α,β-unsaturated carbonyl compounds. libretexts.org The product of this reaction, a 1,5-dicarbonyl compound (after hydrolysis), can then undergo intramolecular condensation reactions to form new rings, including those found in various heterocyclic systems. researchgate.net This strategy provides a powerful tool for the construction of polycyclic systems containing the pyrrolidine motif.

The following table summarizes the types of reactions where this compound can be a key intermediate for the synthesis of complex heterocyclic scaffolds.

Reaction TypeDescriptionResulting Scaffold
Stork Enamine Alkylation followed by Intramolecular Cyclization The enamine is first alkylated with a bifunctional electrophile, and the resulting intermediate undergoes an intramolecular reaction to form a new ring.Fused or spirocyclic pyrrolidine derivatives
Michael Addition followed by Aldol (B89426) Condensation The enamine adds to an α,β-unsaturated carbonyl compound, and the resulting 1,5-dicarbonyl intermediate undergoes an intramolecular aldol condensation to form a six-membered ring fused to the pyrrolidine precursor.Fused heterocyclic systems
[3+2] Cycloaddition of Derived Azomethine Ylides While not a direct reaction of the enamine, derivatives of the pyrrolidine ring can be converted to azomethine ylides for cycloaddition reactions. ua.esmdpi.comPolysubstituted pyrrolidines

Contribution to Asymmetric Organocatalysis

The field of asymmetric organocatalysis has seen a surge in the use of small organic molecules to catalyze enantioselective reactions. Chiral pyrrolidine derivatives have emerged as a privileged class of organocatalysts, particularly in enamine and iminium ion catalysis. unibo.itnih.gov These catalysts are effective in a wide range of transformations, including Michael additions, aldol reactions, and Diels-Alder reactions. nih.govresearchgate.net

While this compound itself is achiral and therefore not an asymmetric catalyst, the pyrrolidine scaffold is a key component of many highly successful chiral organocatalysts. The mechanism of these catalysts often involves the in situ formation of a chiral enamine from the catalyst and a carbonyl substrate. This chiral enamine then reacts with an electrophile in a stereocontrolled manner.

The study of pyrrolidine-based organocatalysts provides insights into how the structure of the pyrrolidine ring and its substituents influence the stereochemical outcome of a reaction. Research in this area has led to the development of highly efficient catalysts for the synthesis of enantiomerically enriched compounds. nih.govresearchgate.net Although there is no direct evidence of this compound being a catalyst, its formation is a key step in reactions catalyzed by secondary amines like pyrrolidine. The principles governing its reactivity are central to understanding how more complex, chiral pyrrolidine-based catalysts function.

Industrial Relevance as a Chemical Intermediate

In an industrial context, this compound can be considered a valuable chemical intermediate. The pyrrolidine ring is a common feature in many active pharmaceutical ingredients (APIs). researchgate.netmdpi.comevonik.com Therefore, synthetic routes to these APIs often involve the use of pyrrolidine or its derivatives.

A one-pot synthesis of 1-butylpyrrolidine (B1265533) from ammonia (B1221849) and 1,4-butanediol (B3395766) has been reported, where this compound was identified as a minor component of the product mixture. rsc.org This suggests that under certain industrial process conditions, this compound can be formed as an intermediate or a byproduct. The ability to control the reaction conditions to favor the formation of either the saturated or unsaturated pyrrolidine derivative could be of industrial interest, depending on the desired final product.

The use of pyrrolidine as a building block in the fine chemical and pharmaceutical industries is well-established. evonik.compharmanoble.comevonik.comborregaard.com While specific large-scale industrial processes detailing the use of this compound are not publicly available, its role as a reactive enamine makes it a plausible intermediate in the synthesis of various fine chemicals. The Stork enamine reaction, for which this compound is a prime example of a reactant, is a robust and well-understood transformation that is amenable to scale-up. mychemblog.com

Q & A

Q. What are the established synthetic routes for 1-(1-Butenyl)pyrrolidine, and how can reaction efficiency be optimized?

The synthesis of pyrrolidine derivatives often involves nucleophilic substitution or condensation reactions. For example, a protocol for similar compounds (e.g., 2-pyrrolidine-1-yl-benzaldehydes) uses a DMF solvent system with dialkylamine and potassium carbonate under heating (150°C, 20 hours) . For this compound, analogous methods may employ butenyl halides reacting with pyrrolidine in the presence of a base (e.g., K₂CO₃). Optimization should focus on solvent polarity, temperature gradients, and stoichiometric ratios. Reaction progress can be monitored via TLC, and purification may involve column chromatography or distillation under reduced pressure .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Characterization should combine:

  • GC-MS : To confirm molecular weight (C₈H₁₅N, MW 125.21 g/mol) and detect impurities .
  • ¹H/¹³C NMR : For verifying substituent positions (e.g., butenyl chain integration into the pyrrolidine ring). Key signals include δ 5.4–5.8 ppm (alkene protons) and δ 2.5–3.5 ppm (pyrrolidine ring protons) .
  • Elemental Analysis : To validate empirical formula compliance (e.g., C 76.7%, H 12.0%, N 11.2%) .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

Critical properties include:

  • Boiling Point : Estimated at 150–170°C (based on analogs like 1-butylpyrrolidine, tbrp = 142°C at 760 mmHg) .
  • Polarity : Non-polar retention indices (rinpol) suggest moderate hydrophobicity, influencing solvent selection for extraction .
  • Stability : Susceptibility to oxidation at the butenyl double bond may require inert atmospheres (N₂/Ar) during storage .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

Density Functional Theory (DFT) calculations can model:

  • Electrophilic Susceptibility : Charge distribution at the pyrrolidine nitrogen and butenyl alkene.
  • Transition States : For predicting regioselectivity in cycloaddition or alkylation reactions.
    Refer to NIST-standardized molecular descriptors (e.g., InChIKey) for accurate parameterization .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

Case Study: If NMR data conflicts with X-ray crystallography (e.g., unexpected diastereomer formation):

  • Variable Temperature NMR : To assess conformational flexibility.
  • Single-Crystal XRD : For definitive stereochemical assignment .
  • Dynamic HPLC : To separate enantiomers and assign optical activity .

Q. How does the butenyl substituent influence the compound’s bioactivity in pharmacological assays?

Structure-Activity Relationship (SAR) studies should compare:

  • Alkene Geometry : cis vs. trans butenyl configurations (via NOESY or IR spectroscopy).
  • Pyrrolidine Ring Modifications : Methylation or fluorination at specific positions (e.g., 1-methylpyrrolidine analogs ).
  • In Vitro Assays : Measure binding affinity to targets (e.g., GPCRs) using radioligand displacement .

Methodological and Safety Considerations

Q. What analytical techniques are critical for detecting degradation products of this compound?

  • HPLC-UV/HRMS : To identify oxidation byproducts (e.g., epoxides or carbonyl derivatives).
  • Accelerated Stability Testing : Under forced conditions (40°C/75% RH) per ICH guidelines .

Q. What safety protocols are mandated for handling this compound given regulatory concerns?

  • Controlled Substance Analogues : While not explicitly listed, structural similarity to phencyclidine analogs (e.g., 1-(1-phenylcyclohexyl)pyrrolidine) requires compliance with DEA Schedule I regulations .
  • Ventilation and PPE : Use fume hoods, nitrile gloves, and flame-resistant lab coats due to flammability (Flam. Liq. classification) .

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